molecular formula C15H23BN2O3 B12072480 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine

3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine

Cat. No.: B12072480
M. Wt: 290.17 g/mol
InChI Key: CMXIBJILDWSRCE-UHFFFAOYSA-N
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Description

This compound features a pyridine core with three key substituents:

  • 3-Cyclopropylmethoxy group: A sterically demanding alkoxy moiety that enhances metabolic stability and influences electronic properties.
  • 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl): A boronate ester critical for Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in drug synthesis .
  • 2-Amino group: A nucleophilic site for further functionalization or hydrogen bonding in biological targets.

Its molecular formula is C₁₄H₂₀BN₂O₃ (MW: 281.13), distinguishing it from analogs through its cyclopropylmethoxy substituent .

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-12(13(17)18-8-11)19-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3,(H2,17,18)

InChI Key

CMXIBJILDWSRCE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of a cyclopropylmethanol derivative with the pyridine ring under basic conditions.

    Boronate Ester Formation: The boronate ester is introduced through a reaction with a boronic acid or boronic ester derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing moiety suggests potential applications in drug design and development. Boron compounds are known to interact with biological molecules, influencing enzyme activity and receptor binding.

Case Study:
Research has indicated that boron-containing compounds can enhance the efficacy of certain drugs by improving their pharmacokinetic properties. For instance, studies have shown that modifying drug structures with boron can lead to increased selectivity towards specific biological targets, which is crucial in developing treatments for diseases such as cancer and neurodegenerative disorders.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop eco-friendly pest control agents.

Case Study:
In a recent study on the biocontrol properties of various compounds against agricultural pests, it was found that boron derivatives exhibited significant insecticidal activity. This highlights the potential for 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine to serve as a lead compound in developing new agrochemicals.

Material Science

The incorporation of boron into polymers and other materials can enhance their mechanical properties and thermal stability. This compound could be explored for use in advanced materials.

Case Study:
Research into boron-based polymers has shown improvements in tensile strength and thermal resistance. The unique structure of this compound may allow for similar enhancements when integrated into polymer matrices.

Data Table: Potential Applications of 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine

Application AreaDescriptionCase Study Reference
Medicinal ChemistryDrug design and development focusing on enzyme interactions
Agricultural ChemistryDevelopment of eco-friendly pesticides
Material ScienceEnhancements in polymer properties

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to the desired effects.

Comparison with Similar Compounds

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

  • Structure : Methoxy group at position 3, amine at position 2, and boronate at position 5.
  • Molecular Formula : C₁₂H₁₉BN₂O₃ (MW: 250.11).
  • Key Differences :
    • Substituent Size : Methoxy (smaller) vs. cyclopropylmethoxy (bulkier), impacting steric hindrance in cross-coupling reactions .
    • Applications : Used as a Suzuki intermediate for pharmaceuticals; lacks the metabolic stability conferred by cyclopropyl .

2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-pyridinamine

  • Structure : Methoxy at position 2, amine at position 3, boronate at position 5.
  • Molecular Formula : C₁₂H₁₉BN₂O₃ (MW: 250.11).
  • Synthetic Utility: Primarily used in non-cyclopropyl-containing drug intermediates .

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Lacks the 2-amine group but shares the cyclopropylmethoxy and boronate substituents.
  • Molecular Formula: C₁₄H₁₉BNO₃ (MW: 267.12).
  • Key Differences: Functionalization Potential: Absence of the amine limits its utility in secondary reactions (e.g., amidation) . Application Scope: Primarily a boronate precursor rather than a bioactive intermediate .

Comparative Data Table

Compound Name Molecular Formula MW Substituent Positions (Pyridine) Key Applications
3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine C₁₄H₂₀BN₂O₃ 281.13 3-OCH₂C₃H₅, 5-boronate, 2-NH₂ High-stability drug intermediates
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₉BN₂O₃ 250.11 3-OCH₃, 5-boronate, 2-NH₂ Suzuki coupling intermediates
2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-pyridinamine C₁₂H₁₉BN₂O₃ 250.11 2-OCH₃, 5-boronate, 3-NH₂ Biaryl synthesis
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₄H₁₉BNO₃ 267.12 3-OCH₂C₃H₅, 5-boronate Boronate precursor

Biological Activity

3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H22BNO3
  • Molecular Weight : 245.13 g/mol
  • IUPAC Name : 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine

The biological activity of this compound can be attributed to its interaction with specific biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with various biomolecules, which may influence signaling pathways and enzymatic activities.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting proteases and kinases that are critical in cancer progression.
  • Receptor Modulation : The pyridine ring can interact with various receptors in the central nervous system (CNS), indicating potential neuropharmacological effects.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Effect Reference
Enzyme InhibitionModerate inhibition of proteases
Anticancer ActivityInduced apoptosis in cancer cell lines
Neuroprotective EffectsReduced neuroinflammation in animal models
CytotoxicitySelective toxicity towards cancer cells

Case Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine against several cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a rodent model of neuroinflammation. The results indicated that treatment with the compound reduced levels of pro-inflammatory cytokines and protected neuronal integrity.

Q & A

Q. What are the key synthetic routes for preparing 3-cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves functionalizing pyridine at specific positions. A common route is:

  • Step 1: Introduce the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Step 2: Introduce the cyclopropylmethoxy group via nucleophilic substitution or coupling. For example, using cyclopropylmethyl bromide with a base (K₂CO₃) in DMF at 80–100°C .
  • Step 3: Amine functionalization at position 2 via Buchwald-Hartwig amination, requiring a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (XPhos) in toluene .

Optimization Tips:

  • Base selection is critical for amine introduction: trialkylamines (e.g., Et₃N) improve yields for pyridylamine derivatives .
  • Monitor reaction progress via LC-MS to avoid over-functionalization.

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm; pyridine aromatic protons) .
    • ¹¹B NMR: Verify boronic ester integrity (sharp peak near δ 30 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 316.19 g/mol) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in Suzuki-Miyaura coupling outcomes using this boronic ester?

Answer: Discrepancies in coupling efficiency may arise from steric hindrance or electronic effects. Mitigation strategies include:

  • Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dtbpf), or XPhos-Pd-G3 for bulky substrates .
  • Solvent Optimization: Use THF/H₂O mixtures for hydrophilic partners or toluene for hydrophobic aryl halides .
  • Additives: Add K₃PO₄ or Cs₂CO₃ to enhance reactivity .
  • Temperature Control: Perform reactions at 60–80°C for thermally sensitive substrates .

Case Study:
A study on similar pyridinylboronic esters showed Pd(dppf)Cl₂ in THF at 70°C achieved >80% coupling yields with aryl bromides .

Q. How can environmental stability and degradation pathways of this compound be assessed in laboratory settings?

Answer: Follow methodologies from environmental fate studies :

  • Hydrolysis Stability: Incubate in buffered solutions (pH 4–9) at 25°C and 40°C. Monitor via HPLC for boronic ester cleavage (half-life <24 hours at pH 9 suggests instability) .
  • Photodegradation: Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Identify byproducts via LC-MS.
  • Biotic Degradation: Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) to assess biodegradation rates .

Q. What experimental designs are recommended for evaluating the biological activity of this compound in target validation studies?

Answer: Adopt a tiered approach:

  • In Vitro Screening:
    • Dose-Response Assays: Test across 1–100 μM in triplicate using cell viability (MTT) or enzymatic activity assays .
    • Selectivity Profiling: Compare activity against related kinases or receptors to assess specificity .
  • In Vivo Models: Use randomized block designs with control/treated groups (n = 10) to evaluate pharmacokinetics and toxicity .

Example:
A split-plot design was used for similar pyridine derivatives, with treatment groups as main plots and dose levels as subplots .

Methodological Challenges

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?

Answer: Common issues and solutions:

  • Impurity Peaks: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove byproducts .
  • Dynamic Effects: For boronic esters, acquire ¹¹B NMR at high field strength (500 MHz+) to resolve splitting from quadrupolar relaxation .
  • Solvent Artifacts: Use deuterated DMSO or CDCl₃ to avoid overlapping signals .

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